![molecular formula C17H13N3O3 B14062854 Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate CAS No. 101601-51-8](/img/structure/B14062854.png)
Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester is an organic compound that features a benzoic acid moiety linked to a quinoline derivative through a diazenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester typically involves a multi-step process. One common method includes the diazotization of 8-hydroxyquinoline followed by coupling with methyl benzoate. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can break the diazenyl bridge, leading to the formation of separate benzoic acid and quinoline derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce aminobenzoic acid and hydroxyquinoline.
Scientific Research Applications
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester exerts its effects involves interactions with various molecular targets. The diazenyl bridge and quinoline moiety play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-hydroxy-5-methyl-, methyl ester
- Benzoic acid, 2-hydroxy-, heptyl ester
- Benzoic acid, 2-hydroxy-, cyclohexyl ester
Uniqueness
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester is unique due to its diazenyl linkage and quinoline structure, which confer distinct chemical and biological properties compared to other benzoic acid derivatives
Properties
CAS No. |
101601-51-8 |
|---|---|
Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl 2-[(8-hydroxyquinolin-5-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H13N3O3/c1-23-17(22)12-5-2-3-7-13(12)19-20-14-8-9-15(21)16-11(14)6-4-10-18-16/h2-10,21H,1H3 |
InChI Key |
VCXITQLUVYUFKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


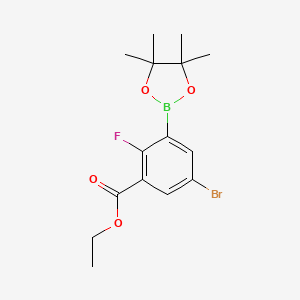
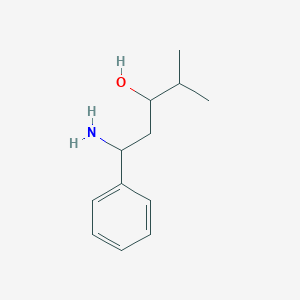






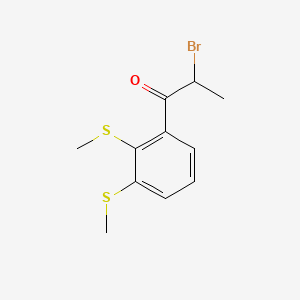
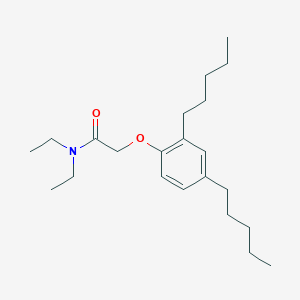
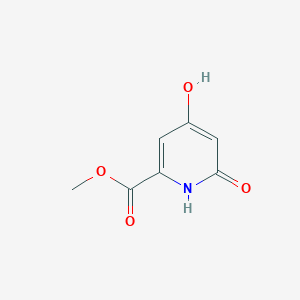
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)

![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)
